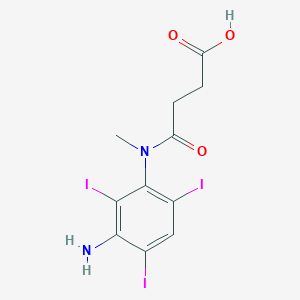

4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La ciclosporina A es un undecapeptido cíclico derivado del hongo Tolypocladium inflatum. Fue descubierto por primera vez en 1970 por Borel y Stahelin durante una búsqueda de nuevos agentes antifúngicos . La ciclosporina A es conocida por sus potentes propiedades inmunosupresoras, que han revolucionado el trasplante de órganos al prevenir el rechazo del injerto .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La ciclosporina A se puede sintetizar mediante la ciclación química del undecapeptido sintético entre las posiciones 7 y 8, que imita la reacción de ciclación enzimática . La síntesis implica el uso de aminoácidos específicos, incluyendo (4R)-4-((E)-2-butenil)-4,N-dimetil-L-treonina, que es crucial para la actividad de la ciclosporina A .

Métodos de producción industrial

La producción industrial de ciclosporina A se logra principalmente mediante fermentación sumergida utilizando el hongo Tolypocladium inflatum . Este método permite la producción a gran escala del compuesto, que luego se purifica y se formula para su uso médico.

Análisis De Reacciones Químicas

Tipos de reacciones

La ciclosporina A experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto con el fin de mejorar sus propiedades o reducir su toxicidad .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de la ciclosporina A incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones suelen tener lugar en condiciones controladas para garantizar la estabilidad del compuesto .

Principales productos formados

Los principales productos formados a partir de las reacciones de la ciclosporina A incluyen diversos análogos con propiedades inmunosupresoras modificadas. Estos análogos se estudian por sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

La ciclosporina A tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La ciclosporina A ejerce sus efectos inhibiendo la actividad de la calcineurina, una proteína fosfatasa involucrada en la activación de las células T . Al unirse a su receptor, la ciclofilina, la ciclosporina A forma un complejo que inhibe la calcineurina, previniendo la desfosforilación y activación del factor nuclear de las células T activadas (NFAT). Esta inhibición bloquea la transcripción de la interleucina-2 y otras citocinas, lo que lleva a la inmunosupresión .

Comparación Con Compuestos Similares

Compuestos similares

Tacrolimus: Otro inhibidor de la calcineurina con propiedades inmunosupresoras similares pero estructura química diferente.

Singularidad

La ciclosporina A es única debido a su estructura de péptido cíclico y su unión específica a la ciclofilina, lo que la distingue de otros agentes inmunosupresores. Su capacidad para inhibir selectivamente la activación de las células T sin causar supresión de la médula ósea es una ventaja significativa .

Propiedades

Número CAS |

1221-05-2 |

|---|---|

Fórmula molecular |

C11H11I3N2O3 |

Peso molecular |

599.93 g/mol |

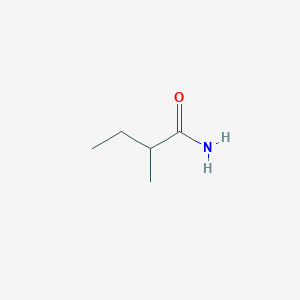

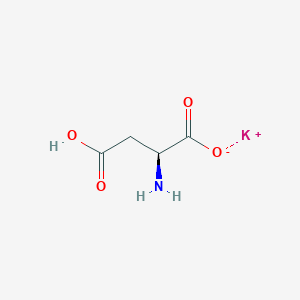

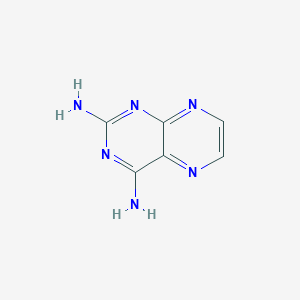

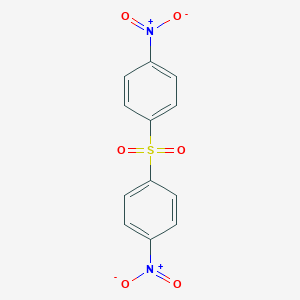

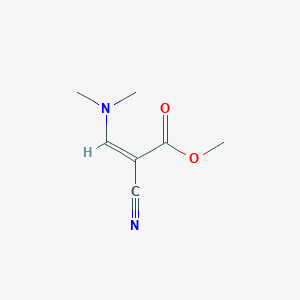

Nombre IUPAC |

4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C11H11I3N2O3/c1-16(7(17)2-3-8(18)19)11-6(13)4-5(12)10(15)9(11)14/h4H,2-3,15H2,1H3,(H,18,19) |

Clave InChI |

LTJAWEPNFDGFQG-UHFFFAOYSA-N |

SMILES |

CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O |

SMILES canónico |

CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O |

Key on ui other cas no. |

1221-05-2 |

Sinónimos |

3-[[N-(3-Amino-2,4,6-triiodophenyl)-N-methylamino]carbonyl]propionic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.